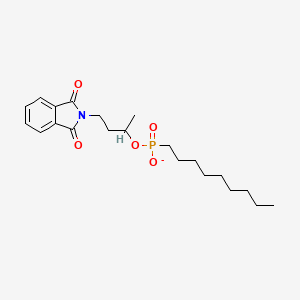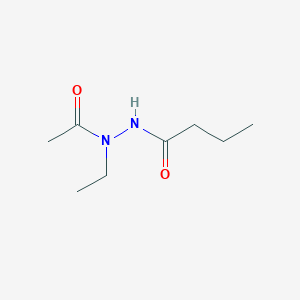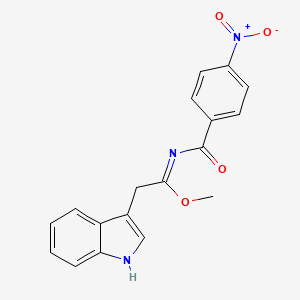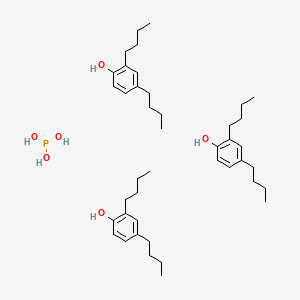![molecular formula C22H20N2O4 B12522127 1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- CAS No. 821794-47-2](/img/structure/B12522127.png)
1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a propanone group attached to a 2-methoxy-4-nitrophenylamino group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- typically involves the following steps:
Amination: The conversion of the nitro group to an amino group, often achieved through catalytic hydrogenation or reduction using reagents such as tin(II) chloride in hydrochloric acid.
Condensation: The final step involves the condensation of the methoxy-4-nitrophenylamine with 1,3-diphenylpropanone under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.
Scientific Research Applications
1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication.
Modulating Signal Transduction: Influencing cellular signaling pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1-phenyl-: Similar structure but with one less phenyl group.
1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-dimethyl-: Similar structure but with methyl groups instead of phenyl groups.
Uniqueness
1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl- is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
CAS No. |
821794-47-2 |
|---|---|
Molecular Formula |
C22H20N2O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-(2-methoxy-4-nitroanilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H20N2O4/c1-28-22-14-18(24(26)27)12-13-19(22)23-20(16-8-4-2-5-9-16)15-21(25)17-10-6-3-7-11-17/h2-14,20,23H,15H2,1H3 |
InChI Key |
GGFOCZBUDBHUDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-7H-indolo[2,3-c]quinoline](/img/structure/B12522044.png)
![2-({[3-(Ethylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid](/img/structure/B12522047.png)
![2,2'-Bis[3-(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B12522049.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[(methylsulfonyl)oxy]-](/img/structure/B12522054.png)




![Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]-](/img/structure/B12522073.png)
![Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]-](/img/structure/B12522086.png)
![2-Ethyl-6-[(E)-2-phenylvinyl]pyridine](/img/structure/B12522099.png)



